molecular formula C16H21ClN2O5S B5016339 4-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}morpholine

4-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}morpholine

Cat. No. B5016339
M. Wt: 388.9 g/mol
InChI Key: VROHWKXOBWGSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}morpholine” is a complex organic molecule. It contains a morpholine ring, a pyrrolidine ring, a sulfonyl group, a phenoxy group, and a chloro group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups and rings. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom. The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to two other groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its constituent groups. For instance, the pyrrolidine ring can participate in a variety of reactions due to its nitrogen atom . The sulfonyl group is also quite reactive and can undergo various transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

properties

IUPAC Name

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O5S/c17-14-11-13(25(21,22)19-5-1-2-6-19)3-4-15(14)24-12-16(20)18-7-9-23-10-8-18/h3-4,11H,1-2,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROHWKXOBWGSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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